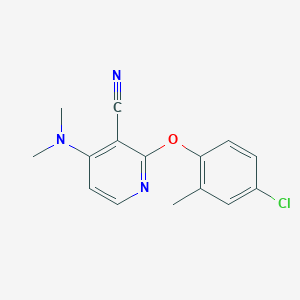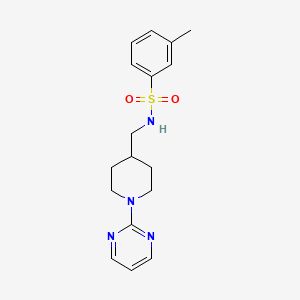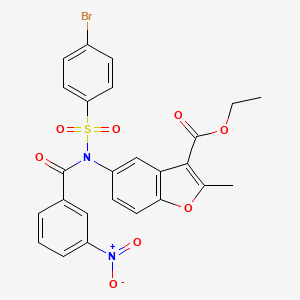![molecular formula C22H20ClFN2OS B2391101 3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223988-08-6](/img/structure/B2391101.png)
3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione, also known as Spiro-OMeTAD, is a widely used hole-transporting material in perovskite solar cells. Its unique molecular structure and excellent electrical properties make it an ideal candidate for this application. In
Aplicaciones Científicas De Investigación
Analgesic Activity of Related Spiro Heterocycles
Research on compounds like "2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-ene" and its derivatives, which exhibit significant analgesic activity, can offer insights into potential pharmacological applications of structurally similar compounds (Cohen et al., 1978). The analgesic properties identified in these studies are primarily associated with the 2-amino-1,3-thiazine ring system, suggesting that related structures might also have similar applications.
Catalytic Functions in Organic Synthesis
A study on the catalytic function of a 3,3′-tetramethylene-bridged 4-methylthiazolium salt illustrates the potential of related compounds in facilitating chemical transformations, such as the reduction of disulfides to thiols (Inoue & Tamura, 1986). This indicates that similar spiro compounds could be explored for their catalytic capabilities in synthetic chemistry.
Synthesis of Oxadiazoles
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using N-chlorosuccinimide and 1,8-diazabicyclo[5.4.0]undec-7-ene highlights a method for creating structurally diverse compounds, which could be relevant for the synthesis of related spiro compounds (Pardeshi, Patil, & Bobade, 2010). This approach might be applicable in developing new derivatives of "3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione" for various scientific research applications.
Antibacterial and Antifungal Activities
The design and synthesis of novel spiro compounds, such as isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones, demonstrate significant biological activity against standard bacterial and fungal strains (Rajanarendar et al., 2010). This suggests the potential for compounds like "this compound" to be explored for their antimicrobial properties.
Propiedades
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2OS/c23-17-9-5-7-15(13-17)19-21(28)26(20(27)16-8-6-10-18(24)14-16)22(25-19)11-3-1-2-4-12-22/h5-10,13-14H,1-4,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKRRGJRPBNEHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)F)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391020.png)
![N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2391023.png)



![Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2391028.png)
![4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2391029.png)

![2-(3,4-dihydroquinolin-1(2H)-yl)-N-(furan-2-ylmethyl)thieno[3,4-d]thiazole-4-carboxamide](/img/structure/B2391031.png)




